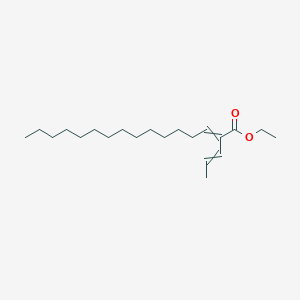![molecular formula C15H14O4 B15165797 2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid CAS No. 193557-59-4](/img/structure/B15165797.png)
2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of a hydroxyethyl group attached to a phenoxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid typically involves the reaction of 2-hydroxyethylphenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxyethylphenol attacks the carbon atom of the 2-chlorobenzoic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(2-carboxyethyl)phenoxy]benzoic acid.
Reduction: Formation of 2-[2-(2-hydroxyethyl)phenoxy]benzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxybenzoic acid structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Hydroxyethyl)phenoxy]benzoic acid
- 2-[2-(Methoxyethyl)phenoxy]benzoic acid
- 2-[2-(Ethoxyethyl)phenoxy]benzoic acid
Uniqueness
2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it distinct from other similar compounds with different substituents.
Properties
CAS No. |
193557-59-4 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C15H14O4/c16-10-9-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15(17)18/h1-8,16H,9-10H2,(H,17,18) |
InChI Key |
WYRCDZFVKSAJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)
![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)

![lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide](/img/structure/B15165788.png)
![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
